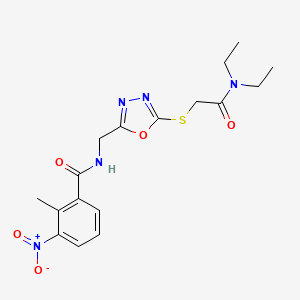

N-((5-((2-(二乙氨基)-2-氧代乙基)硫代)-1,3,4-恶二唑-2-基)甲基)-2-甲基-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

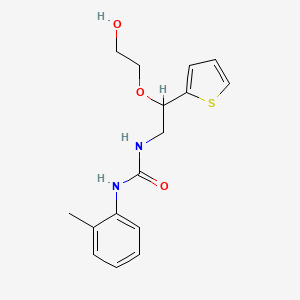

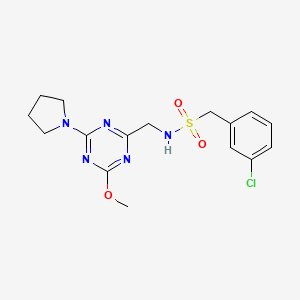

The compound appears to contain several functional groups including a nitro group (-NO2), an amide group (CONH2), a thioether group (R-S-R’), and an oxadiazole ring (a heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom). These functional groups could potentially confer a variety of chemical properties to the compound.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The nitro group could be introduced through a nitration reaction. The oxadiazole ring could be formed through a cyclization reaction. However, without specific literature sources, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amide, and oxadiazole groups could potentially result in a highly conjugated system, which would have implications for the compound’s electronic structure and reactivity.Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The amide group could participate in condensation or hydrolysis reactions. The oxadiazole ring could potentially undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase the compound’s solubility in polar solvents. The nitro group could potentially make the compound more acidic. The presence of the heterocyclic ring could influence the compound’s stability and reactivity.科学研究应用

缺氧选择性抗肿瘤剂

研究已深入到与 N-((5-((2-(二乙氨基)-2-氧代乙基)硫代)-1,3,4-恶二唑-2-基)甲基)-2-甲基-3-硝基苯甲酰胺相关的化合物的合成和缺氧细胞细胞毒性。这些研究旨在开发新型缺氧选择性细胞毒素 (HSC),对缺氧肿瘤细胞表现出选择性毒性。例如,Palmer 等人 (1996 年) 专注于新型 HSC 的区域异构体及其在缺氧条件下的细胞毒性。这项研究强调了此类化合物在靶向缺氧肿瘤环境中的潜力,缺氧肿瘤环境是许多实体肿瘤的标志 (Palmer 等人,1996 年)。

抗菌和抗惊厥活性

另一个感兴趣的领域是探索 N-((5-((2-(二乙氨基)-2-氧代乙基)硫代)-1,3,4-恶二唑-2-基)甲基)-2-甲基-3-硝基苯甲酰胺衍生物的抗菌和抗惊厥特性。Likhosherstov 等人 (2014 年) 合成了一系列新的取代衍生物,并研究了它们的构效关系,发现了具有潜在先导药物特性的化合物,用于进一步的药理学和毒理学研究 (Likhosherstov 等人,2014 年)。

荧光探针和化学合成

该化合物及其衍生物也已用于荧光探针的合成和探索化学反应。例如,孙等人 (2020 年) 报道了一种基于类似结构基序的荧光探针,用于选择性检测半胱氨酸,突出了其在活细胞中的应用并表明其在生物学研究中的潜力 (孙等人,2020 年)。

质量控制和合成方法

研究还扩展到为有前景的抗惊厥化合物和创新合成技术开发质量控制方法。Sych 等人 (2018 年) 开发了一种相关化合物的识别、杂质测定和定量测定方法,突出了质量控制在药物开发过程中的重要性 (Sych 等人,2018 年)。

安全和危害

Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, many nitro compounds are potentially explosive, and many amides are irritants, so appropriate safety precautions should be taken when handling this compound.

未来方向

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also involve modifying the compound to introduce new functional groups or change its existing ones, in order to alter its properties or activity.

Please note that this is a general analysis based on the structure of the compound and its functional groups, and may not be entirely accurate for this specific compound. For a detailed and accurate analysis, specific literature sources or experimental data would be needed.

属性

IUPAC Name |

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O5S/c1-4-21(5-2)15(23)10-28-17-20-19-14(27-17)9-18-16(24)12-7-6-8-13(11(12)3)22(25)26/h6-8H,4-5,9-10H2,1-3H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBKOXAKRNHBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)

![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)

![2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2864187.png)

![Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2864191.png)